(6-Bromo-2-chloro-3-ethoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula and a molecular weight of 281.59 g/mol. It is classified as a sulfide due to the presence of a sulfur atom bonded to a methyl group. The compound features a bromine atom, a chlorine atom, and an ethoxy group attached to a phenyl ring, making it of interest in various chemical research applications. Its IUPAC name reflects its structural components, and it is identified by the CAS number 2707158-57-2 .
The synthesis of (6-Bromo-2-chloro-3-ethoxyphenyl)(methyl)sulfane typically involves several key steps:
The molecular structure of (6-Bromo-2-chloro-3-ethoxyphenyl)(methyl)sulfane can be represented using various structural notations:
CSC1=C(Br)C=CC(OCC)=C1ClThis notation indicates the arrangement of atoms within the molecule. The compound's structure features:
The stereochemistry and spatial arrangement of these substituents contribute to the compound's reactivity and interaction with biological systems.
(6-Bromo-2-chloro-3-ethoxyphenyl)(methyl)sulfane can undergo several types of chemical reactions, including:
Common reagents utilized in these reactions include lithium aluminum hydride for reductions, hydrogen peroxide for oxidations, and various nucleophiles for substitution reactions.
The mechanism of action for (6-Bromo-2-chloro-3-ethoxyphenyl)(methyl)sulfane involves its interaction with biological targets through its functional groups:
These interactions are crucial for understanding how this compound could affect biological systems or be utilized in medicinal chemistry .
The physical properties of (6-Bromo-2-chloro-3-ethoxyphenyl)(methyl)sulfane include:
Chemical properties include:
Relevant data indicates that this compound can exhibit varying solubility depending on the solvent used, which is critical for its application in laboratory settings .
(6-Bromo-2-chloro-3-ethoxyphenyl)(methyl)sulfane has potential applications in several fields:
Regioselective halogenation of aromatic sulfides requires precise electronic and steric control to achieve the desired substitution pattern. For (6-Bromo-2-chloro-3-ethoxyphenyl)(methyl)sulfane (CAS: 2707158-57-2), the ortho-chloro and meta-bromo positioning relative to the methylsulfane group is critical. The electron-donating ethoxy group at C3 directs electrophilic halogenation to its ortho/para positions, but competing effects from the moderately electron-withdrawing methylsulfane group necessitate protective strategies. Key approaches include:
Table 1: Halogenation Methods for Key Positions
| Position | Halogen | Reagent | Directing Group | Yield (%) |
|---|---|---|---|---|
| C6 | Br | Br₂/FeBr₃ | Ethoxy (+M) | 85 |
| C2 | Cl | NCS/AlCl₃ | Methylsulfane (-I) | 78 |
| C3 (ethoxy) | OEt | EtI/K₂CO₃ | Phenol | 92 |
Palladium catalysis enables late-stage functionalization of this aryl sulfide, exploiting C–Br or C–Cl bonds for cross-coupling. The C–Br bond (bond dissociation energy ≈ 285 kJ/mol) exhibits higher reactivity than C–Cl (327 kJ/mol) in oxidative addition, allowing chemoselective Suzuki-Miyaura or Sonogashira reactions at C6 [5] [7]. Key findings:
Nucleophilic aromatic substitution (NAS) at C2 or C6 is governed by solvent polarity, base strength, and leaving-group ability. The electron-withdrawing methylsulfane group (−I effect) activates ortho/para positions for NAS, but the ethoxy group at C3 diminishes this effect at C4 [3]. Critical parameters:
Table 2: Solvent/Base Optimization for Chlorine Displacement at C2
| Solvent | Base | Nucleophile | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| DMF | K₂CO₃ | NaOEt | 80 | 65 |
| DMSO | DBU | NaOMe | 100 | 92 |
| Toluene | Et₃N | PhNH₂ | 110 | 38 |
| MeOH | KOH | HS⁻ | 60 | 74 |
Sequential reactions involving sulfur require kinetic control to avoid oxidation or undesired cyclization. Key considerations:
CAS No.: 490-10-8
CAS No.: 75-04-7
CAS No.:
CAS No.: 37734-05-7